The synthesis of 3-epi-betulinic acid involves several steps that modify the hydroxyl group at the C-3 position of betulinic acid. A notable method includes:
These steps highlight the complexity and precision required in synthesizing this compound, emphasizing the importance of controlling reaction conditions to achieve specific stereochemical outcomes.
The molecular structure of 3-epi-betulinic acid can be described by its chemical formula . It features a unique arrangement of carbon atoms that form a pentacyclic structure typical of triterpenoids. The key structural elements include:
Data regarding its molecular weight and structural configuration can be derived from spectral analysis techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .
3-epi-betulinic acid participates in various chemical reactions that enhance its pharmacological properties. Key reactions include:
The mechanism of action for 3-epi-betulinic acid primarily involves its interaction with G protein-coupled receptors, particularly TGR5. Upon binding to TGR5, it stimulates glucagon-like peptide 1 secretion, which plays a crucial role in glucose metabolism and insulin sensitivity. This pathway is significant for potential therapeutic applications in metabolic disorders:
The physical properties of 3-epi-betulinic acid include:
Chemical properties include:
3-epi-betulinic acid has garnered attention for its potential applications in several scientific domains:
3-epi-Betulinic acid (chemical name: (3α)-3-Hydroxy-lup-20(29)-en-28-oic acid) is a C₃₀ pentacyclic triterpenoid epimer of the well-studied betulinic acid (3β isomer). The critical distinction lies in the stereochemical configuration at the C-3 position: 3-epi-betulinic acid possesses an axial α-hydroxy group, whereas betulinic acid has an equatorial β-hydroxy group. This epimerization profoundly impacts molecular geometry, hydrogen-bonding capacity, and biological target interactions [1] [7]. Both compounds share the lupane skeleton core structure, characterized by a five-membered ring E and an isopropenyl substituent at C-19 [8]. The C-28 carboxylic acid group is preserved in both isomers, essential for receptor binding interactions such as with the TGR5 bile acid receptor [1].
Table 1: Structural Comparison of 3-epi-Betulinic Acid and Betulinic Acid
Characteristic | 3-epi-Betulinic Acid | Betulinic Acid |
---|---|---|
C-3 Configuration | α-hydroxy (axial orientation) | β-hydroxy (equatorial orientation) |
Molecular Formula | C₃₀H₄₈O₃ | C₃₀H₄₈O₃ |
Molecular Weight | 456.71 g/mol | 456.71 g/mol |
Plant Sources | Picramnia pentandra, Birch species | Birch, Ziziphus mauritiana, Rosemary |
Key Functional Groups | -COOH at C-28, -OH at C-3 | -COOH at C-28, -OH at C-3 |
The initial isolation of 3-epi-betulinic acid was reported in 1972 from the tropical plant Picramnia pentandra (Simaroubaceae family), marking the first identification of this stereoisomer as a distinct natural product [2] [5]. This discovery utilized chromatographic separation and crystallographic techniques to differentiate it from the more abundant betulinic acid. Unlike betulinic acid—historically abundant in birch bark (Betula spp., up to 45% dry weight in B. pubescens)—3-epi-betulinic acid occurs in lower concentrations across diverse botanical sources [7] [8]. Subsequent phytochemical investigations revealed its presence in:
The epimerization likely occurs through enzymatic oxidation-reduction processes in planta, though biosynthetic studies remain limited compared to the well-characterized betulin→betulinic acid pathway [8].
3-epi-Betulinic acid exemplifies how stereochemical variations in triterpenoids can dramatically alter pharmacological profiles. Key research milestones underscore its therapeutic relevance:
Metabolic Disease Target (TGR5) Agonism: Seminal structure-activity studies demonstrated that 3α-hydroxy triterpenoids exhibit superior potency for TGR5 (a G protein-coupled bile acid receptor) compared to 3β-epimers. Esterification of 3-epi-betulinic acid with lipophilic acyl chains (e.g., hexanoyl, palmitoyl) enhanced both lipophilicity and receptor activation (EC₅₀ values <1 μM) [1] [3]. These derivatives stimulate glucagon-like peptide-1 (GLP-1) secretion in human intestinal L-cells (NCI-H716 line) via cAMP pathways, positioning them as antidiabetic leads [1].
Anticancer Activity Expansion: While betulinic acid is established as a mitochondria-targeted apoptosis inducer, 3-epi-betulinic acid derivatives show distinct mechanisms. Structural modifications at C-3 and C-28 yield compounds with improved tumor selectivity and solubility profiles. Notably, C-3 phthalate esters exhibit nanomolar cytotoxicity against melanoma and carcinoma lines while circumventing P-glycoprotein resistance [6] [8].
Antiviral Potential: Recent investigations identified 3-epi-betulin (the alcohol precursor) from D. glaucescens as a dual-acting SARS-CoV-2 inhibitor:
Table 2: Key Pharmacological Activities of 3-epi-Betulinic Acid Derivatives
Activity | Derivative Structure | Experimental Model | Key Finding |
---|---|---|---|
TGR5 Agonism | 3α-O-palmitoyl-3-epi-BA | NCI-H716 human intestinal cells | 4.2-fold ↑ GLP-1 secretion vs. betulinic acid |
Anticancer | C-3 Phthalate ester | Melanoma (MEL-2) cell line | IC₅₀ = 0.8 μM (vs. 12.4 μM for parent) |
Anti-SARS-CoV-2 | Unmodified 3-epi-betulin | Calu-3 lung epithelial cells | Viral entry inhibition EC₅₀ = 18.7 μM |
Anti-inflammatory | 3α-O-hexanoyl-3-epi-BA | THP-1 monocytic cells | 73% suppression of IL-1β mRNA |
Biotechnological production advances include engineered Saccharomyces cerevisiae strains expressing Arabidopsis thaliana lupeol synthase and Catharanthus roseus P450 to convert betulin to 3-epi-betulinic acid, addressing natural scarcity [8]. These developments highlight the compound’s role in overcoming pharmacological challenges associated with natural product drug discovery.
Compounds Mentioned in Article
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1